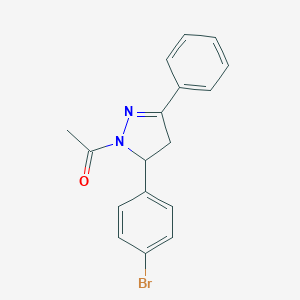![molecular formula C5H4BN3O3S B428633 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol CAS No. 20841-00-3](/img/structure/B428633.png)
4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that features a unique combination of a thieno ring fused with a diazaborinin structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol typically involves the reaction of 3-amino-5-phenylthiophene-2-carboxamide with potassium cyclopropyltrifluoroborate and boron trifluoride ethylamine complex in toluene and cyclopentyl methyl ether . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thieno ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 4-(amino)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.
Electrophilic substitution: on the thieno ring can yield various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol has several applications in scientific research:
Medicinal Chemistry: It is being explored for its potential as an antimalarial agent due to its structural similarity to other bioactive thieno compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Mecanismo De Acción
The exact mechanism of action of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thieno functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparación Con Compuestos Similares
2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one: This compound shares a similar thieno-diazaborinin structure but differs in its substituents and overall reactivity.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds also feature a thieno ring fused with a heterocyclic structure and exhibit significant biological activity.
Uniqueness: 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is unique due to its nitro functional group, which imparts distinct electronic properties and reactivity compared to other similar compounds
Propiedades
IUPAC Name |
1-hydroxy-4-nitro-2H-thieno[2,3-d]diazaborinine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O3S/c10-6-4-3(1-2-13-4)5(7-8-6)9(11)12/h1-2,8,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNXFIKEJGNMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CS2)C(=NN1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone](/img/structure/B428550.png)
![4-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B428551.png)

![1-[5-(Benzylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone](/img/structure/B428555.png)
![2-Chlorothieno[2,3-b][1]benzothiophene](/img/structure/B428556.png)
![4-[(5-{[1-Methyl-3-oxo-2-(phenylhydrazono)butylidene]amino}pentyl)imino]-2,3-pentanedione 3-(phenylhydrazone)](/img/structure/B428557.png)
![5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428560.png)
![Dibenzo[b,d]thien-4-ylacetonitrile](/img/structure/B428561.png)

![Methyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B428567.png)

![Methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylpentanoate](/img/structure/B428571.png)


